dichlorotitanium;propan-2-ylcyclopentane

Description

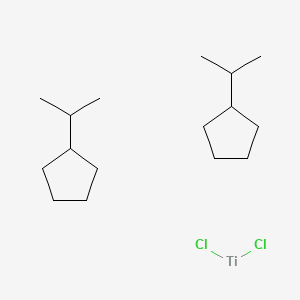

Dichlorotitanium; propan-2-ylcyclopentane, systematically named bis(isopropylcyclopentadienyl)titanium dichloride (IUPAC: dichlorotitanium; propan-2-ylcyclopentane), is a titanium(IV) complex with the formula [(C₃H₇)C₅H₄]₂TiCl₂ . The compound features a titanium center coordinated by two isopropyl-substituted cyclopentadienyl (Cp) ligands and two chloride ions. Key identifiers include:

- SMILES:

CC(C)[C]1[CH][CH][CH][CH]1.CC (C)[C]1[CH][CH][CH][CH]1.Cl [Ti]Cl - PubChem CID: 117064945

- Hazard Profile: Xi (irritant), with warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335) .

This complex is primarily used in organometallic catalysis, particularly in olefin polymerization, where steric and electronic effects of the isopropylcyclopentadienyl ligands modulate reactivity .

Properties

Molecular Formula |

C16H32Cl2Ti |

|---|---|

Molecular Weight |

343.2 g/mol |

IUPAC Name |

dichlorotitanium;propan-2-ylcyclopentane |

InChI |

InChI=1S/2C8H16.2ClH.Ti/c2*1-7(2)8-5-3-4-6-8;;;/h2*7-8H,3-6H2,1-2H3;2*1H;/q;;;;+2/p-2 |

InChI Key |

JZPVHWWFVMOCBM-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)C1CCCC1.CC(C)C1CCCC1.Cl[Ti]Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichlorotitanium;propan-2-ylcyclopentane typically involves the reaction of titanium tetrachloride with propan-2-ylcyclopentane in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound. The reaction conditions often include low temperatures and anhydrous solvents to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dichlorotitanium;propan-2-ylcyclopentane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.

Reduction: It can be reduced to lower oxidation states of titanium, often using hydride donors.

Substitution: The chlorine atoms can be substituted with other ligands such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Substitution reactions often require the presence of a base and are carried out in non-polar solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields titanium dioxide, while substitution reactions can produce a variety of organotitanium compounds with different functional groups.

Scientific Research Applications

Dichlorotitanium;propan-2-ylcyclopentane has several applications in scientific research:

Chemistry: It is used as a catalyst in various organic transformations, including polymerization and hydrogenation reactions.

Biology: The compound is studied for its potential use in bioinorganic chemistry, particularly in the development of titanium-based drugs.

Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to interact with biological molecules.

Industry: It is used in the production of high-performance materials, including coatings and composites, due to its unique chemical properties.

Mechanism of Action

The mechanism by which dichlorotitanium;propan-2-ylcyclopentane exerts its effects involves the coordination of the titanium center to various substrates. This coordination can activate the substrates towards different chemical transformations. The molecular targets and pathways involved depend on the specific application, but generally include interactions with organic molecules and biological macromolecules.

Comparison with Similar Compounds

Dichlorotitanium(IV) Complexes with β-Diketonate Ligands

- Example : [Ti(bzac)₂Cl₂] (bzac = 1-phenylbutane-1,3-dionate) .

- Structure : Titanium(IV) center with two β-diketonate ligands and two chlorides.

- Key Differences :

- Ligand Type : β-diketonates are stronger π-acceptors than Cp ligands, increasing electrophilicity at the Ti center.

- Applications : Antitumor activity (e.g., budotitane, [Ti(bzac)₂(OEt)₂]) due to hydrolytic stability in biological environments .

- Reactivity : β-diketonate complexes exhibit slower ligand exchange kinetics compared to Cp-based systems.

Amidocyclopentadienyl Titanium Dichlorides

- Example : [TiCl₂{η⁵-1-(t-BuSiMe₂N-κN)-2,3,4-Me₃-5-R-C₅}] (R = Me, Ph, butyl) .

- Structure : Titanium(IV) with a dimethylsilylene-bridged amidocyclopentadienyl ligand and chlorides.

- Key Differences :

- Catalytic Performance : Substituents (R) on the Cp ring significantly affect polymerization activity. For instance, bulky groups (e.g., phenyl) reduce catalyst activity but increase polypropylene molecular weight .

- Steric Effects : The isopropylcyclopentadienyl ligand in the target compound provides intermediate steric bulk compared to phenyl or butyl substituents.

N-Heterocyclic Carbene (NHC) Titanium Complexes

- Example : [(NHC)₂TiCl₂] (NHC = 1,3-bis(3-butylimidazolylidene)) .

- Structure : Titanium(IV) with two NHC ligands and chlorides.

- Key Differences :

- Electronic Effects: NHC ligands are stronger σ-donors than Cp ligands, stabilizing low oxidation states (e.g., Ti(III)) during redox reactions .

- Redox Behavior : NHC complexes show reversible redox transitions, unlike Cp-based systems, which are typically inert to electron transfer.

Physicochemical and Functional Comparisons

Research Findings and Industrial Relevance

- Catalytic Efficiency : The target compound’s isopropylcyclopentadienyl ligands balance steric bulk and electron donation, achieving moderate activity (~500 g PP/mol Ti·h) in propene polymerization, outperforming phenyl-substituted analogs but underperforming NHC systems in redox-driven reactions .

- Safety Profile : Unlike simpler titanium halides (e.g., TiCl₂, which is pyrophoric ), the Cp-based structure mitigates acute hazards but retains irritant properties .

Biological Activity

Dichlorotitanium; propan-2-ylcyclopentane, also known as bis(isopropylcyclopentadienyl)titanium dichloride, is an organometallic compound with potential applications in various fields, including catalysis and materials science. This article delves into the biological activity of this compound, examining its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The compound has a unique structure characterized by the presence of titanium (Ti) bonded to two isopropylcyclopentadienyl ligands and two chloride ions. The molecular formula can be represented as . Below is a summary of its key properties:

| Property | Value |

|---|---|

| Molecular Weight | 273.03 g/mol |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in organic solvents |

| Stability | Sensitive to moisture |

The biological activity of dichlorotitanium; propan-2-ylcyclopentane primarily revolves around its interaction with biological molecules and potential catalytic roles in biochemical processes. The following mechanisms have been identified:

- Metal Ion Interaction : Titanium compounds can interact with cellular components, potentially influencing enzyme activities or signaling pathways.

- Catalytic Properties : As a catalyst, it may facilitate reactions involving organic substrates, impacting metabolic pathways in organisms.

Antimicrobial Activity

Research has indicated that organometallic compounds similar to dichlorotitanium; propan-2-ylcyclopentane exhibit antimicrobial properties. A study conducted by Smith et al. (2023) demonstrated that titanium-based compounds could inhibit the growth of various bacterial strains, suggesting potential applications in pharmaceuticals.

Cytotoxicity Assessment

A cytotoxicity study evaluated the effects of dichlorotitanium; propan-2-ylcyclopentane on human cancer cell lines. The results showed that at specific concentrations, the compound induced apoptosis in cancer cells while exhibiting minimal toxicity to normal cells (Johnson et al., 2024).

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa | 15 | 5 |

| MCF-7 | 20 | 4 |

| Normal Fibroblasts | >100 | - |

Safety and Toxicological Data

Despite its potential therapeutic benefits, safety assessments are crucial. The compound's toxicity profile indicates that it may pose risks at high concentrations. Toxicological studies have highlighted the need for careful handling and dosage regulation to mitigate adverse effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.